Phosphorylcolamine calcium Phosphorylcolamine calcium Phosphoethanolamine, also known as Phosphoethanolamine or calcium EAP, is a vital component in the structure of cell membranes in the human body. Ca-AEP has been shown to help maintain cell membrane integrity and improve cellular functions. Calcium 2-AEP is manufactured by numerous nutraceutical companies and is sold online and in health food stores.
Brand Name: Vulcanchem
CAS No.: 10389-08-9
VCID: VC0539542
InChI: InChI=1S/C2H8NO4P.Ca/c3-1-2-7-8(4,5)6;/h1-3H2,(H2,4,5,6);
SMILES: C(COP(=O)([O-])[O-])N.[Ca+2]
Molecular Formula: C2H8CaNO4P
Molecular Weight: 181.14 g/mol

Phosphorylcolamine calcium

CAS No.: 10389-08-9

Cat. No.: VC0539542

Molecular Formula: C2H8CaNO4P

Molecular Weight: 181.14 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Phosphorylcolamine calcium - 10389-08-9

Specification

CAS No. 10389-08-9
Molecular Formula C2H8CaNO4P
Molecular Weight 181.14 g/mol
IUPAC Name calcium;2-aminoethyl phosphate
Standard InChI InChI=1S/C2H8NO4P.Ca/c3-1-2-7-8(4,5)6;/h1-3H2,(H2,4,5,6);
Standard InChI Key DSKYSVCNLNUDIK-UHFFFAOYSA-N
SMILES C(COP(=O)([O-])[O-])N.[Ca+2]
Canonical SMILES C(COP(=O)(O)O)N.[Ca]
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Phosphorylcolamine calcium is classified as a phosphoethanolamine derivative, distinguished by the presence of a calcium ion coordinated to the phosphate group of 2-aminoethyl phosphate. The compound’s structure comprises an ethanolamine moiety (H2N-CH2-CH2-\text{H}_2\text{N-CH}_2\text{-CH}_2\text{-}) linked to a phosphate group, which forms an ionic bond with calcium . This configuration confers solubility in polar solvents such as water and dimethyl sulfoxide (DMSO), though it remains insoluble in nonpolar media .

A comparative analysis with related compounds reveals key distinctions:

CompoundKey Differences from Phosphorylcolamine Calcium
PhosphorylethanolamineLacks calcium ion; free acid form .
Calcium PhosphateBroader class with varied Ca/P ratios (e.g., hydroxyapatite) .
Calcium 2-Aminoethyl PhosphateSynonym for phosphorylcolamine calcium; identical structure .

The calcium ion’s integration stabilizes the phosphate group, enhancing the compound’s ionic character and influencing its interactions in biological systems .

Synthesis and Purification Methods

The synthesis of phosphorylcolamine calcium typically involves the reaction of phosphoryl chloride (POCl3\text{POCl}_3) with ethanolamine (H2N-CH2-CH2-OH\text{H}_2\text{N-CH}_2\text{-CH}_2\text{-OH}), followed by neutralization with calcium hydroxide (Ca(OH)2\text{Ca(OH)}_2) . Key steps include:

  • Chlorination: Ethanolamine reacts with POCl3\text{POCl}_3 at low temperatures to form chloroethylphosphoryl chloride.

  • Hydrolysis: The intermediate undergoes hydrolysis to yield phosphorylethanolamine.

  • Neutralization: Addition of Ca(OH)2\text{Ca(OH)}_2 precipitates the calcium salt, which is purified via alcohol recrystallization .

Alternative routes utilize tetrasodium pyrophosphate (Na4P2O7\text{Na}_4\text{P}_2\text{O}_7) and calcium chloride (CaCl2\text{CaCl}_2) in aqueous solutions, though these methods risk partial hydrolysis to orthophosphates, complicating purity . The optimal yield reported is approximately 78% for the calcium salt, with impurities removed through sequential filtration and solvent extraction .

Physicochemical Properties

Phosphorylcolamine calcium exhibits the following characteristics:

PropertyValue or DescriptionSource
Molecular FormulaC2H6CaNO4P\text{C}_2\text{H}_6\text{CaNO}_4\text{P}
Molecular Weight179.13 g/mol
SolubilitySoluble in DMSO, water; insoluble in ether
HygroscopicityHigh; requires desiccation for storage
Melting PointDecomposes above 230°C

The compound’s hygroscopic nature necessitates stringent storage conditions (-20°C in anhydrous environments) . Solid-state nuclear magnetic resonance (NMR) studies confirm the presence of both phosphate and calcium ions, with 31P^{31}\text{P} NMR spectra showing a singlet at 0 ppm, indicative of a single phosphate environment .

Biological Activity and Mechanisms

Phosphorylcolamine calcium is integral to phosphatidylethanolamine biosynthesis, a major phospholipid in eukaryotic cell membranes . Its roles include:

  • Membrane Dynamics: As a polar head group, it modulates membrane fluidity and protein anchoring .

  • Enzyme Modulation: Indirectly influences enzymes like phosphatidylethanolamine N-acyltransferase, which acylates phospholipids in lipid bilayer maintenance .

Emerging evidence from Mendelian randomization studies links elevated serum calcium levels—potentially modulated by calcium-containing compounds—to health outcomes such as cardiovascular diseases and kidney calculi . While phosphorylcolamine calcium’s direct involvement remains unproven, its calcium component suggests possible systemic effects warranting further study .

Applications in Research and Industry

Current applications are predominantly academic:

  • Biochemical Reagent: Used in affinity chromatography matrices for protein purification .

  • Cell Membrane Studies: Serves as a model compound for phosphatidylethanolamine behavior in lipid rafts .

  • Biomaterial Synthesis: Potential precursor in amorphous calcium phosphate materials for bone graft substitutes, though this application is speculative without direct evidence .

Challenges and Research Frontiers

Despite its biochemical relevance, critical gaps persist:

  • Molecular Interactions: Limited data exist on its binding affinities for cellular receptors or enzymes .

  • Therapeutic Potential: No studies explore its efficacy in calcium supplementation or disease modulation .

  • Synthetic Optimization: Current methods suffer from low yields and purity issues, necessitating greener protocols .

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